molecular formula C6H4B2F4O4 B2576354 Perfluorophenyl,1-4-diboronic acid CAS No. 1380435-69-7

Perfluorophenyl,1-4-diboronic acid

Cat. No.: B2576354
CAS No.: 1380435-69-7
M. Wt: 237.71
InChI Key: XFMHMVKSMSUKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Perfluorophenyl,1-4-diboronic acid are largely derived from its boronic acid groups. These groups can form reversible covalent complexes with diols and strong Lewis bases . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Given its boronic acid groups, it may interact with cellular components that contain diols, potentially influencing cell function

Molecular Mechanism

Its boronic acid groups can form reversible covalent complexes with diols and strong Lewis bases , which could potentially influence various biochemical processes. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

Given its boronic acid groups, it may interact with enzymes or cofactors that process diols

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing Perfluorophenyl,1-4-diboronic acid involves the reaction of boron lithium with fluorophenyl bromide or fluorochloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Perfluorophenyl,1-4-diboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other boronic acid derivatives.

    Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized boronic acids .

Scientific Research Applications

Chemistry: Perfluorophenyl,1-4-diboronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of ligands for catalysis and in cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying boron-related biochemical processes.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also employed in the development of sensors and electronic devices .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Ortho-phenylenediboronic acid
  • Meta-phenylenediboronic acid
  • Para-phenylenediboronic acid
  • Thiophene-2,5-diboronic acid
  • Pyridine-3,5-diboronic acid

Comparison: Perfluorophenyl,1-4-diboronic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity compared to non-fluorinated boronic acids . This makes it particularly useful in applications requiring high thermal and chemical stability.

Properties

IUPAC Name

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMHMVKSMSUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4B2F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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